molecular formula C23H18FN3O5S B2398877 methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1261018-16-9

methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2398877
CAS RN: 1261018-16-9
M. Wt: 467.47
InChI Key: GXVZUVDMUPQFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
BenchChem offers high-quality methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl and phenylmethyl derivatives have been utilized in synthesizing various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one, highlighting their role in the preparation of N3-protected amino heterocycles, which are crucial intermediates in pharmaceutical chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Drug Discovery and Development

Compounds with structural similarities have been explored for their potential as histone deacetylase (HDAC) inhibitors, presenting a pathway for the development of anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor with significant antitumor activity, indicating the relevance of such structures in medicinal chemistry (Zhou et al., 2008).

Anticancer Research

Specific organotin(IV) complexes derived from similar molecular frameworks have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, revealing their potential as anticancer drugs. These findings underscore the role of such compounds in the development of new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Apoptosis Inducers

Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers showcases the application of structurally similar compounds in identifying new treatments for cancer by inducing apoptosis through the inhibition of tubulin polymerization (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 4-fluoro-3-methylbenzaldehyde with thiourea to form 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. This intermediate is then reacted with acetic anhydride to form 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid. The final step involves the reaction of this intermediate with methyl 2-aminobenzoate to form the target compound.", "Starting Materials": [ "4-fluoro-3-methylbenzaldehyde", "thiourea", "acetic anhydride", "methyl 2-aminobenzoate" ], "Reaction": [ "Condensation of 4-fluoro-3-methylbenzaldehyde with thiourea in ethanol to form 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one", "Reaction of 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with acetic anhydride in acetic acid to form 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Reaction of 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with methyl 2-aminobenzoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate" ] }

CAS RN

1261018-16-9

Product Name

methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.47

IUPAC Name

methyl 2-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H18FN3O5S/c1-13-11-14(7-8-16(13)24)27-21(29)20-18(9-10-33-20)26(23(27)31)12-19(28)25-17-6-4-3-5-15(17)22(30)32-2/h3-11H,12H2,1-2H3,(H,25,28)

InChI Key

GXVZUVDMUPQFHN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.